
Zanamivir Amine Triacetate Methyl Ester
描述
Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structural features, which include an acetamido group, an amino group, and a triacetoxypropyl group attached to a dihydropyran ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir Amine Triacetate Methyl Ester typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Dihydropyran Ring: Starting from a suitable precursor, such as a sugar derivative, the dihydropyran ring can be formed through cyclization reactions.
Introduction of Functional Groups: The acetamido, amino, and triacetoxypropyl groups can be introduced through a series of substitution and protection-deprotection reactions.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of Zanamivir Amine Triacetate Methyl Ester would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Methyl 5-acetamido-4-amino-6-(1,2,3-dihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Similar structure but with hydroxyl groups instead of acetoxy groups.
Methyl 5-acetamido-4-amino-6-(1,2,3-trimethoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Similar structure but with methoxy groups instead of acetoxy groups.
Uniqueness
The uniqueness of Zanamivir Amine Triacetate Methyl Ester lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H26N2O10 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC 名称 |
methyl 3-acetamido-4-amino-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21) |
InChI 键 |
LWRWOGLOMFAFCK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)
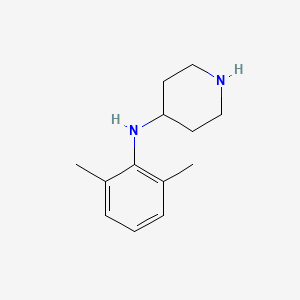

![[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-](/img/structure/B8666450.png)


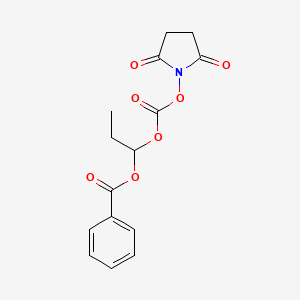

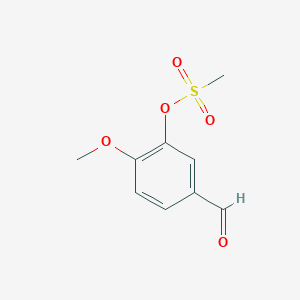
![Benzamide, 3-[(2,4-difluorophenyl)thio]-4-[(methylsulfonyl)amino]-](/img/structure/B8666511.png)

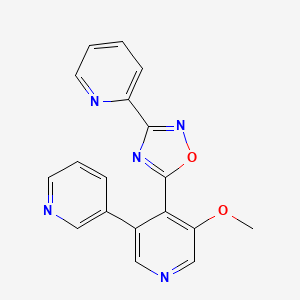
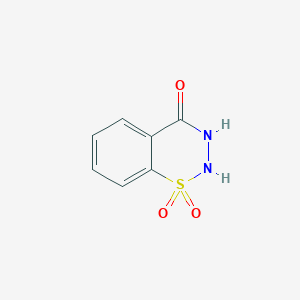
![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)
